molecular formula C27H32N2O2 B4282641 [4-(1-ADAMANTYL)PIPERAZINO](3-PHENOXYPHENYL)METHANONE

[4-(1-ADAMANTYL)PIPERAZINO](3-PHENOXYPHENYL)METHANONE

Cat. No.: B4282641
M. Wt: 416.6 g/mol
InChI Key: QFRMOSNBYHKNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)-4-(3-phenoxybenzoyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with an adamantyl group and a phenoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-ADAMANTYL)PIPERAZINO](3-PHENOXYPHENYL)METHANONE typically involves the following steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Coupling Reactions: The adamantyl group and the phenoxybenzoyl group are then coupled to the piperazine ring through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-4-(3-phenoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological processes and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of [4-(1-ADAMANTYL)PIPERAZINO](3-PHENOXYPHENYL)METHANONE would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)piperazine: Lacks the phenoxybenzoyl group.

    4-(3-Phenoxybenzoyl)piperazine: Lacks the adamantyl group.

    1-(1-Adamantyl)-4-benzoylpiperazine: Similar structure but with a benzoyl group instead of a phenoxybenzoyl group.

Uniqueness

1-(1-Adamantyl)-4-(3-phenoxybenzoyl)piperazine is unique due to the presence of both the adamantyl and phenoxybenzoyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2/c30-26(23-5-4-8-25(16-23)31-24-6-2-1-3-7-24)28-9-11-29(12-10-28)27-17-20-13-21(18-27)15-22(14-20)19-27/h1-8,16,20-22H,9-15,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRMOSNBYHKNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1-ADAMANTYL)PIPERAZINO](3-PHENOXYPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(1-ADAMANTYL)PIPERAZINO](3-PHENOXYPHENYL)METHANONE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[4-(1-ADAMANTYL)PIPERAZINO](3-PHENOXYPHENYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(1-ADAMANTYL)PIPERAZINO](3-PHENOXYPHENYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(1-ADAMANTYL)PIPERAZINO](3-PHENOXYPHENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(1-ADAMANTYL)PIPERAZINO](3-PHENOXYPHENYL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.